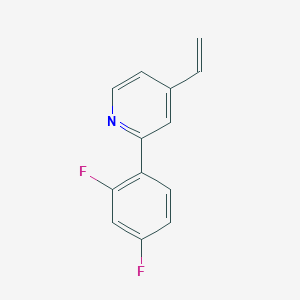
7-Octenoic acid, 4,4-dimethyl-3-oxo-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Octenoic acid, 4,4-dimethyl-3-oxo-, 1-methylethyl ester is an organic compound with a complex structure It is an ester derivative of 7-Octenoic acid, characterized by the presence of a 4,4-dimethyl-3-oxo group and a 1-methylethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octenoic acid, 4,4-dimethyl-3-oxo-, 1-methylethyl ester typically involves esterification reactions. One common method is the reaction of 7-Octenoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and yield of the reaction. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-Octenoic acid, 4,4-dimethyl-3-oxo-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
7-Octenoic acid, 4,4-dimethyl-3-oxo-, 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Octenoic acid, 4,4-dimethyl-3-oxo-, 1-methylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester
- Octanoic acid, methyl ester
- 6-Octenoic acid, 3,7-dimethyl-, methyl ester
- 4-Octenoic acid, methyl ester, (Z)-
Uniqueness
7-Octenoic acid, 4,4-dimethyl-3-oxo-, 1-methylethyl ester is unique due to its specific structural features, such as the 4,4-dimethyl-3-oxo group and the 1-methylethyl ester group. These structural elements confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
834900-21-9 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
propan-2-yl 4,4-dimethyl-3-oxooct-7-enoate |
InChI |
InChI=1S/C13H22O3/c1-6-7-8-13(4,5)11(14)9-12(15)16-10(2)3/h6,10H,1,7-9H2,2-5H3 |
InChI Key |
SARVMSBYQFEKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(=O)C(C)(C)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione](/img/structure/B14192674.png)
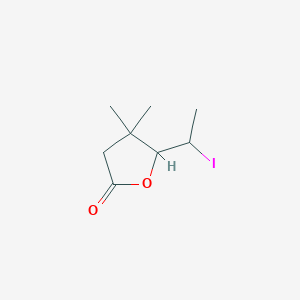
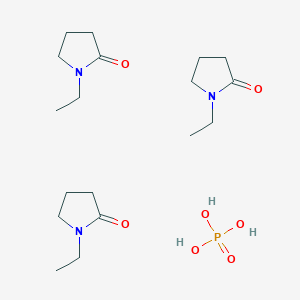
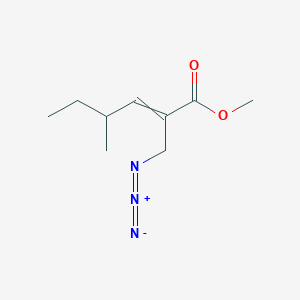
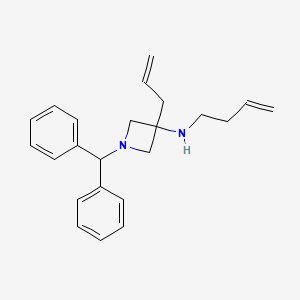
![Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-](/img/structure/B14192697.png)
![N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine](/img/structure/B14192702.png)
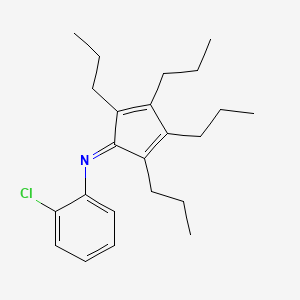
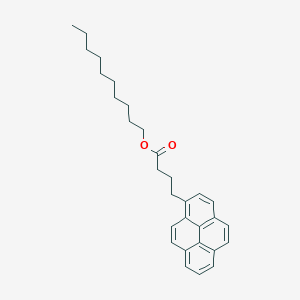
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)
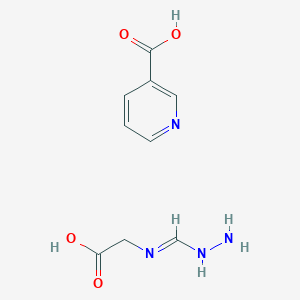
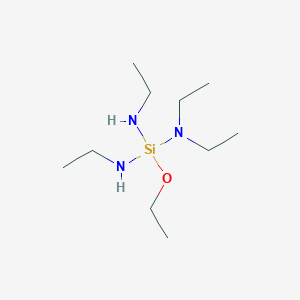
![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)
